![molecular formula C20H24ClN5O3 B2769029 9-(3-Chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 923470-57-9](/img/structure/B2769029.png)

9-(3-Chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

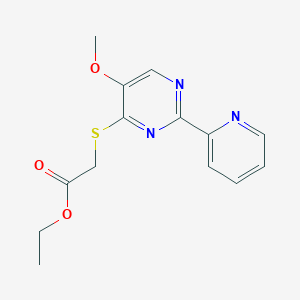

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are often used in the development of neuroprotective and anti-neuroinflammatory agents .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the creation of novel triazole-pyrimidine-based compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .科学的研究の応用

- Results : Among synthesized compounds, several (ZA3-ZA5, ZB2-ZB6, and intermediate S5) demonstrated significant anti-neuroinflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells. Additionally, six compounds (ZA2 to ZA6 and intermediate S5) exhibited neuroprotective activity by reducing endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells .

- Results : Fused heterocycles enhance interactions with enzymes, leading to improved activity. Hydrophobic substituents on the ring also contribute to enzyme interactions .

- Piritrexim, a related compound, inhibited dihydrofolate reductase (DHFR) and showed antitumor effects in carcinosarcoma rats .

Neuroprotection and Anti-neuroinflammatory Activity

Enzyme Inhibition and Antitumor Effects

Antitumor Potential

Chemical Synthesis and Characterization

Biological Assays and Molecular Docking

作用機序

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They interact with human microglia and neuronal cell models .

Mode of Action

It is suggested that similar compounds interact with their targets, leading to significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway, apoptosis, and the NF-kB inflammatory pathway . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Pharmacokinetics

The degree of lipophilicity of similar compounds allows them to diffuse easily into cells .

Result of Action

The molecular results reveal that similar compounds have promising neuroprotective and anti-inflammatory properties . They show significant anti-neuroinflammatory properties and promising neuroprotective activity .

Action Environment

The presence of a hydrophobic substituent on the ring of similar compounds was found to be favorable due to interaction with the ad site of the enzyme .

将来の方向性

特性

IUPAC Name |

9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O3/c1-5-8-24-18(27)16-17(23(3)20(24)28)22-19-25(10-12(2)11-26(16)19)13-6-7-15(29-4)14(21)9-13/h6-7,9,12H,5,8,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXNDIHKXRUVKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=C(C=C4)OC)Cl)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16811702 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2768946.png)

![2-(3,9-dimethyl-6,8-dioxo-7-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide](/img/structure/B2768950.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2768953.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamide](/img/structure/B2768956.png)

![1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2768962.png)

![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2768965.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768966.png)